

An In-depth Technical Guide to Mammalian Indy Gene Homologues (SLC13A5)

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Compound of Interest

Compound Name: *Indy*

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The mammalian homologue of the *Drosophila* "I'm not dead yet" (**Indy**) gene is the Solute Carrier Family 13 Member 5 (SLC13A5), a sodium-coupled citrate transporter. This protein is a critical player in cellular metabolism, primarily by transporting citrate from the extracellular space into the cytoplasm. Dysregulation of SLC13A5 is implicated in a range of pathologies, from metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes to severe neurological conditions like early infantile epileptic encephalopathy. This central role in both metabolic and neurological homeostasis has positioned SLC13A5 as a promising therapeutic target. This technical guide provides a comprehensive overview of the current understanding of mammalian **Indy** gene homologues, focusing on quantitative data, detailed experimental methodologies, and the complex signaling networks that govern its expression and activity.

Function and Physiological Role of SLC13A5

SLC13A5, also known as NaCT, is a plasma membrane transporter that cotransports three sodium ions with one citrate molecule into the cell, a process driven by the sodium gradient. This function is crucial for providing cytosolic citrate, a key metabolic intermediate. Cytosolic citrate serves as a precursor for the synthesis of fatty acids and cholesterol, and it also acts as an allosteric regulator of key enzymes in glycolysis and gluconeogenesis.

In mammals, SLC13A5 is predominantly expressed in the liver, with lower levels detected in the brain and testis[1]. This tissue-specific expression pattern underscores its significant role in hepatic metabolism. Increased expression and activity of SLC13A5 in the liver are associated with elevated glucose production and increased synthesis of fatty acids and cholesterol, contributing to insulin resistance, obesity, and metabolic syndrome. Conversely, inhibition or genetic deletion of SLC13A5 in animal models has been shown to protect against diet-induced obesity and improve insulin sensitivity[1].

In the brain, SLC13A5 is expressed in neurons and is believed to mediate the uptake of citrate from the extracellular fluid, which is supplied by astrocytes. This neuronal citrate is important for the synthesis of neurotransmitters. Loss-of-function mutations in the SLC13A5 gene in humans lead to a severe form of early infantile epileptic encephalopathy, highlighting its critical role in neuronal function[2].

Quantitative Data on SLC13A5

Tissue Distribution

The expression of SLC13A5 mRNA varies across different mammalian tissues. In humans, the highest expression is observed in the liver.

| Tissue | Relative mRNA Expression (Human) |
|---------------|----------------------------------|
| Liver | High |
| Testis | Low |
| Brain | Low |
| Spleen | Low |
| Bone Marrow | Low |
| Adrenal Gland | Low |

Table 1: Relative mRNA expression levels of SLC13A5 in various human tissues. Data compiled from multiple sources indicating the predominant expression in the liver[1].

Citrate Transport Kinetics

The kinetic parameters of citrate transport by SLC13A5 have been characterized in both human and rodent models, revealing significant species-specific differences.

| Species | Km for Citrate (mM) | Vmax (nmol/30 min/mg protein) | Experimental System |
|-----------|---------------------|-------------------------------|---------------------|
| Human | ~0.48 - 0.6 | ~11.2 | HEK293 cells |
| Mouse/Rat | ~0.02 | - | Oocytes/Hepatocytes |

Table 2: Kinetic parameters for SLC13A5-mediated citrate transport. The Michaelis constant (Km) for human SLC13A5 is notably higher than that of its rodent counterparts, indicating a lower affinity for citrate[2][3].

Metabolic Phenotype of Slc13a5 Knockout Mice

Untargeted metabolomics of Slc13a5 knockout mice have revealed significant alterations in various metabolic pathways, particularly in the liver, brain, and serum.

| Tissue | Affected Metabolic Pathways | Key Observations |
|--------|--|---|
| Liver | Fatty Acid Metabolism, Bile Acid Metabolism, Energy Metabolism | Proportional elevation of fatty acids. |
| Brain | Fatty Acid Metabolism, Bile Acid Metabolism, Energy Metabolism | General elevation of fatty acids compared to serum, but a decrease in long and very-long-chain fatty acids. |
| Serum | Fatty Acid Metabolism, Bile Acid Metabolism, Energy Metabolism | Relative paucity of fatty acids compared to the liver. |

Table 3: Summary of metabolic perturbations in Slc13a5 knockout mice. These findings suggest a systemic dysregulation of lipid homeostasis and intercellular metabolite flux[1][4].

Experimental Protocols

Cell Culture and Transfection for SLC13A5 Expression

Objective: To express recombinant SLC13A5 in a mammalian cell line for functional studies.

Materials:

- HEK293 cells
- Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution

- SLC13A5 expression vector (e.g., pcDNA3.1-SLC13A5)
- Transfection reagent (e.g., Lipofectamine 2000 or FuGENE)
- Opti-MEM I Reduced Serum Medium
- 6-well tissue culture plates

Protocol:

- **Cell Seeding:** The day before transfection, seed HEK293 cells in 6-well plates at a density that will result in 50-80% confluency on the day of transfection.
- **Transfection Complex Preparation:** a. For each well, dilute 2 µg of the SLC13A5 expression vector into 100 µL of Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions (e.g., a 1:3 to 1:4 ratio of DNA to reagent). c. Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
- **Transfection:** Add the DNA-transfection reagent complex dropwise to the cells in each well.
- **Incubation:** Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before proceeding with subsequent assays.

Radiolabeled Citrate Uptake Assay

Objective: To measure the transport activity of SLC13A5.

Materials:

- HEK293 cells expressing SLC13A5
- Assay buffer (142 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.5 mM CaCl₂, 5 mM glucose, 25 mM HEPES, pH 7.4)
- Choline chloride buffer (for sodium-free control)
- [¹⁴C]-Citric acid

- Unlabeled citric acid
- Scintillation cocktail
- Scintillation counter
- 384-well Cytostar-T plates

Protocol:

- Cell Preparation: Harvest transfected cells and resuspend them in the assay buffer to a concentration of 2×10^6 viable cells/mL.
- Assay Setup: Add 20 μ L of the cell suspension to each well of a 384-well Cytostar-T plate.
- Compound Incubation (for inhibition studies): Add 5 μ L of 10x concentrated inhibitor or vehicle and incubate at 37°C for 30 minutes.
- Initiation of Uptake: Add 25 μ L of a solution containing [14 C]-citric acid and unlabeled citric acid to achieve the desired final concentration (e.g., 150 μ M).
- Measurement: Immediately begin monitoring the uptake of radioactivity using a scintillation counter compatible with microplates.
- Data Analysis: Determine the rate of citrate uptake and calculate kinetic parameters or IC₅₀ values for inhibitors.

Western Blotting for SLC13A5 Protein Detection

Objective: To detect the expression of SLC13A5 protein in cell lysates or tissue homogenates.

Materials:

- Cell or tissue samples
- RIPA lysis buffer supplemented with protease inhibitors
- BCA protein assay kit

- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk in TBST)
- Primary antibody against SLC13A5
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Protocol:

- Lysate Preparation: a. Lyse cells or homogenized tissue in ice-cold RIPA buffer. b. Centrifuge the lysate to pellet cellular debris and collect the supernatant. c. Determine the protein concentration of the supernatant using a BCA assay.
- Sample Preparation: Mix the desired amount of protein (e.g., 20-30 μ g) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
- SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Antibody Incubation: a. Incubate the membrane with the primary anti-SLC13A5 antibody overnight at 4°C. b. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

Luciferase Reporter Assay for Promoter Activity

Objective: To investigate the transcriptional regulation of the SLC13A5 gene by specific transcription factors or signaling pathways.

Materials:

- Cell line of interest (e.g., HepG2)
- Luciferase reporter vector containing the SLC13A5 promoter upstream of the luciferase gene (pGL3-SLC13A5-Luc)
- Expression vectors for transcription factors of interest (e.g., PXR, AhR)
- Control vector (e.g., pRL-TK for dual-luciferase assay)
- Transfection reagent
- Luciferase assay system (e.g., Dual-Luciferase Reporter Assay System)
- Luminometer

Protocol:

- Transfection: Co-transfect the cells with the pGL3-SLC13A5-Luc reporter vector, the transcription factor expression vector(s), and the control vector.
- Treatment: After 24 hours, treat the cells with agonists or antagonists of the signaling pathway being investigated.
- Cell Lysis: After the desired treatment period (e.g., 24 hours), lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
- Luciferase Assay: a. Add the firefly luciferase substrate to the cell lysate and measure the luminescence. b. Add the Renilla luciferase substrate (Stop & Glo® Reagent) and measure

the luminescence.

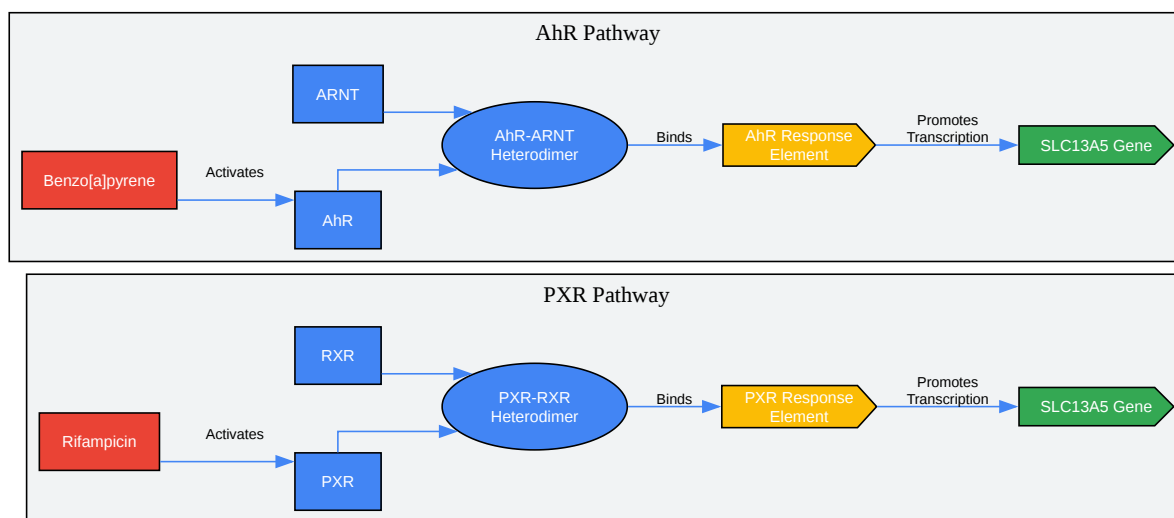
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold change in promoter activity relative to the control condition.

Signaling Pathways Regulating SLC13A5

The expression of SLC13A5 is under the control of a complex network of signaling pathways that respond to both endogenous and exogenous stimuli.

Xenobiotic Receptor Signaling (PXR and AhR)

The pregnane X receptor (PXR) and the aryl hydrocarbon receptor (AhR) are key transcriptional regulators of SLC13A5.



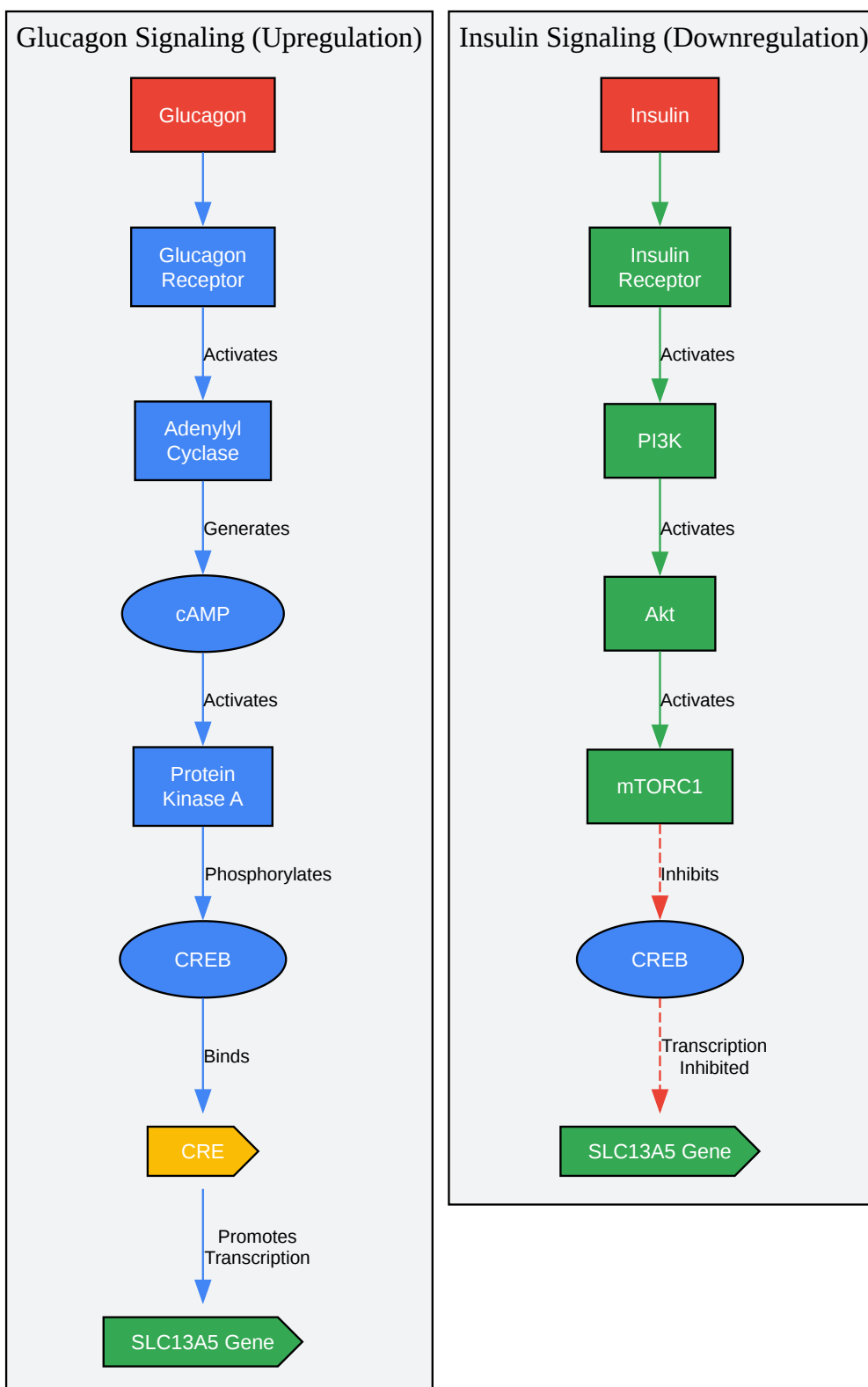
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Caption: PXR and AhR signaling pathways leading to SLC13A5 transcription.

Upon activation by their respective ligands (e.g., rifampicin for PXR, benzo[a]pyrene for AhR), these receptors form heterodimers with the retinoid X receptor (RXR) or the AhR nuclear translocator (ARNT), respectively. These complexes then bind to specific response elements in the promoter region of the SLC13A5 gene, leading to increased transcription[1][5].

Hormonal Regulation (Glucagon and Insulin)

Glucagon and insulin, the primary hormones regulating blood glucose homeostasis, also modulate SLC13A5 expression.



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Caption: Hormonal regulation of SLC13A5 expression by glucagon and insulin.

Glucagon, via its receptor and the subsequent activation of the cAMP/PKA pathway, leads to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein). Activated CREB then binds to the cAMP response element (CRE) in the SLC13A5 promoter, upregulating its expression. In contrast, insulin signaling, through the PI3K/Akt pathway, can lead to the inhibition of CREB and thus downregulate SLC13A5 transcription^{[1][6][7][8][9][10]}.

Drug Development and Therapeutic Potential

The dual role of SLC13A5 in metabolic and neurological disorders makes it an attractive but complex drug target.

- **Metabolic Diseases:** Inhibition of SLC13A5 is a promising strategy for the treatment of NAFLD, obesity, and type 2 diabetes. The development of small molecule inhibitors that selectively target the hepatic transporter without crossing the blood-brain barrier is a key area of research.
- **Neurological Disorders:** For SLC13A5 deficiency-related epilepsy, the focus is on therapeutic strategies that can restore citrate transport in the brain. Gene therapy, using adeno-associated virus (AAV) vectors to deliver a functional copy of the SLC13A5 gene, is being actively investigated and has shown promise in preclinical models^[11].

Conclusion

The mammalian **Indy** gene homologue, SLC13A5, is a multifaceted protein with a profound impact on cellular metabolism and neurological function. Its role as a citrate transporter places it at a critical crossroads of metabolic pathways, and its dysregulation is clearly linked to significant human diseases. The ongoing research into the quantitative aspects of its function, the elucidation of its regulatory networks, and the development of targeted therapeutics holds great promise for addressing the pathologies associated with this important solute carrier. This technical guide provides a foundational resource for researchers and drug developers working to unravel the complexities of SLC13A5 and harness its therapeutic potential.

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